molecular formula C8H5F2NO3 B12847296 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one

1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one

Cat. No.: B12847296
M. Wt: 201.13 g/mol
InChI Key: JFMFYUJRUXKEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the nitration of 2,4-difluoroacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 1-(2,4-Difluoro-5-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2,4-Difluoro-5-nitrophenyl)ethanoic acid.

Scientific Research Applications

1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural features.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-difluoro-5-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one
  • 1-(2-Chloro-4-fluoro-5-nitrophenyl)ethan-1-one
  • 1-(2,4-Difluorophenyl)ethan-1-one

Comparison: 1-(2,4-Difluoro-5-nitrophenyl)ethan-1-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This arrangement can lead to different reactivity and interaction profiles compared to its analogs. For example, the presence of the nitro group at the 5-position can significantly influence the compound’s electronic properties and its behavior in substitution reactions.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

1-(2,4-difluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H5F2NO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3

InChI Key

JFMFYUJRUXKEIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.